molecular formula C27H22Br2N2O B068225 N,N'-Bis((3-bromophenyl)phenylmethyl)urea CAS No. 160807-87-4

N,N'-Bis((3-bromophenyl)phenylmethyl)urea

Cat. No. B068225
CAS RN: 160807-87-4
M. Wt: 550.3 g/mol
InChI Key: FRFGCJSRQWMGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis((3-bromophenyl)phenylmethyl)urea, also known as BBP, is an organic compound that has been widely used in scientific research for its unique properties. BBP is a urea derivative that contains two bromophenyl groups attached to a central phenylmethyl group. The compound is synthesized through a multi-step process, and its structure has been confirmed through various analytical techniques.

Mechanism Of Action

The mechanism of action of N,N'-Bis((3-bromophenyl)phenylmethyl)urea is not fully understood, but it is believed to involve the inhibition of enzyme activity and the disruption of metal ion coordination. N,N'-Bis((3-bromophenyl)phenylmethyl)urea has been shown to bind to the active site of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, N,N'-Bis((3-bromophenyl)phenylmethyl)urea can increase the levels of acetylcholine in the brain, which can have both beneficial and detrimental effects.
Biochemical and Physiological Effects
N,N'-Bis((3-bromophenyl)phenylmethyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and it has been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. N,N'-Bis((3-bromophenyl)phenylmethyl)urea has also been shown to have antitumor activity, and it has been investigated as a potential anticancer agent.

Advantages And Limitations For Lab Experiments

N,N'-Bis((3-bromophenyl)phenylmethyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a range of conditions. N,N'-Bis((3-bromophenyl)phenylmethyl)urea is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, N,N'-Bis((3-bromophenyl)phenylmethyl)urea has some limitations. It is toxic at high concentrations, and it can be difficult to work with at low concentrations due to its low solubility in water.

Future Directions

There are several future directions for research on N,N'-Bis((3-bromophenyl)phenylmethyl)urea. One area of interest is the development of N,N'-Bis((3-bromophenyl)phenylmethyl)urea-based fluorescent probes for detecting specific nucleic acid sequences. Another area of interest is the investigation of N,N'-Bis((3-bromophenyl)phenylmethyl)urea as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Finally, the use of N,N'-Bis((3-bromophenyl)phenylmethyl)urea as a ligand for metal ions and as an enzyme inhibitor could have applications in the development of new drugs and therapies.

Synthesis Methods

The synthesis of N,N'-Bis((3-bromophenyl)phenylmethyl)urea involves a multi-step process that starts with the reaction of 3-bromoaniline with benzaldehyde in the presence of a base to form 3-bromobenzylideneaniline. This intermediate is then reacted with phenyl isocyanate to form N,N'-Bis((3-bromophenyl)phenylmethyl)urea. The final product is obtained through purification by recrystallization.

Scientific Research Applications

N,N'-Bis((3-bromophenyl)phenylmethyl)urea has been widely used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N,N'-Bis((3-bromophenyl)phenylmethyl)urea has also been used as a ligand for metal ions such as copper, zinc, and nickel, and as a fluorescent probe for detecting DNA and RNA.

properties

CAS RN

160807-87-4

Product Name

N,N'-Bis((3-bromophenyl)phenylmethyl)urea

Molecular Formula

C27H22Br2N2O

Molecular Weight

550.3 g/mol

IUPAC Name

1,3-bis[(3-bromophenyl)-phenylmethyl]urea

InChI

InChI=1S/C27H22Br2N2O/c28-23-15-7-13-21(17-23)25(19-9-3-1-4-10-19)30-27(32)31-26(20-11-5-2-6-12-20)22-14-8-16-24(29)18-22/h1-18,25-26H,(H2,30,31,32)

InChI Key

FRFGCJSRQWMGRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC=CC=C3)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC=CC=C3)C4=CC(=CC=C4)Br

synonyms

1,3-bis[(3-bromophenyl)-phenyl-methyl]urea

Origin of Product

United States

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